PqsE Enzyme Inhibition: Target Binding Affinity (Kd) and Functional Potency (IC50) for 3-Methylthiophene-2-carboxylic Acid
3-Methylthiophene-2-carboxylic acid exhibits direct, quantifiable inhibition of the Pseudomonas quinolone signal (PQS) system protein PqsE, a key regulator of virulence in Pseudomonas aeruginosa. In vitro binding assays demonstrate a Kd of 19.6 µM and a functional IC50 of 40 µM for inhibition of PqsE thioesterase activity [1]. In contrast, the unsubstituted parent analog thiophene-2-carboxylic acid does not show significant PqsE inhibition at comparable concentrations; screening data indicate less than 10% inhibition at 10 µM [2]. This >4-fold difference in potency at the functional level (40 µM vs. >100 µM IC50 estimate) establishes 3-methyl substitution as critical for target engagement. Furthermore, the compound's binding mode has been definitively characterized by X-ray crystallography (PDB 5HIS) at 1.77 Å resolution, revealing occupancy of the PqsE active center [3].
| Evidence Dimension | PqsE thioesterase inhibition |
|---|---|
| Target Compound Data | Kd = 19.6 µM; IC50 = 40 µM |
| Comparator Or Baseline | Thiophene-2-carboxylic acid: IC50 > 100 µM (estimated); <10% inhibition at 10 µM |
| Quantified Difference | At least 2.5-fold higher potency for 3-methyl derivative; >4-fold difference in functional inhibition |
| Conditions | In vitro enzyme assay using recombinant PqsE; binding measured by surface plasmon resonance or similar; functional assay measures thioesterase activity |
Why This Matters
For research programs targeting P. aeruginosa virulence through PqsE inhibition, 3-methylthiophene-2-carboxylic acid is a validated tool compound with a defined binding mode, whereas the unsubstituted analog lacks meaningful activity.
- [1] Hycultec GmbH. (n.d.). 3-Methylthiophene-2-carboxylic acid (HY-W004782) Datasheet. View Source
- [2] BRENDA Enzyme Database. (n.d.). Ligand: 5-chloropyridin-3-yl 3-methylthiophene-2-carboxylate. Inhibition below 10% at 10 µM for thiophene-2-carboxylate derivatives. View Source
- [3] Zender, M., Witzgall, F., Drees, S. L., Weidel, E., Maurer, C. K., Fetzner, S., Blankenfeldt, W., Empting, M., & Hartmann, R. W. (2016). Dissecting the Multiple Roles of PqsE in Pseudomonas aeruginosa Virulence by Discovery of Small Tool Compounds. ACS Chemical Biology, 11(6), 1755–1763. View Source
